cccp

Vue d'ensemble

Description

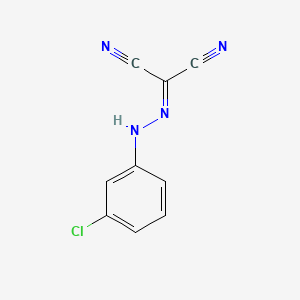

La cyanure de carbonyl-m-chlorophénylhydrazone , également connue sous le nom de [(3-chlorophényl)hydrazono]malononitrile, est un inhibiteur chimique de la phosphorylation oxydative. Il s'agit d'un nitrile, d'une hydrazone et d'un protonophore. Ce composé est connu pour sa capacité à découpler le gradient de protons établi pendant l'activité normale des transporteurs d'électrons dans la chaîne de transport d'électrons, réduisant ainsi la capacité de l'ATP synthase à fonctionner de manière optimale .

Méthodes De Préparation

La synthèse de la cyanure de carbonyl-m-chlorophénylhydrazone implique la réaction de la 3-chlorobenzaldéhyde avec le malononitrile en présence d'hydrate d'hydrazine. La réaction se produit généralement sous reflux dans un solvant approprié tel que l'éthanol. Le produit est ensuite purifié par recristallisation .

Analyse Des Réactions Chimiques

La cyanure de carbonyl-m-chlorophénylhydrazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.

Réduction : Le composé peut être réduit, mais cette réaction n'est pas non plus fréquemment observée.

Applications de recherche scientifique

La cyanure de carbonyl-m-chlorophénylhydrazone a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme protonophore et découplant de la phosphorylation oxydative dans les mitochondries.

Médecine : Elle est utilisée dans la recherche pour comprendre ses effets sur le calcium cellulaire et ses applications thérapeutiques potentielles.

Industrie : Le composé est utilisé dans diverses applications industrielles, en particulier dans l'étude de l'activité microbienne et de la dégradation des hydrocarbures aromatiques polycycliques dans les environnements contaminés

Mécanisme d'action

La cyanure de carbonyl-m-chlorophénylhydrazone agit comme un ionophore, provoquant un découplage du gradient de protons établi pendant l'activité normale des transporteurs d'électrons dans la chaîne de transport d'électrons. Cette action réduit la capacité de l'ATP synthase à fonctionner de manière optimale, ce qui entraîne une diminution de la production d'ATP. Le composé perturbe essentiellement la force motrice des protons à travers la membrane mitochondriale, affectant le métabolisme énergétique cellulaire .

Applications De Recherche Scientifique

CCCP (carbonyl cyanide m-chlorophenylhydrazine) is a chemical compound with several scientific research applications. It is important to note that this compound is considered an experimental agent and has no therapeutic value clinically .

Scientific Research Applications

- Reversing Antibiotic Resistance: this compound has been shown to reverse resistance to colistin (CST) in CST-resistant Enterobacteriaceae . It can also reduce efflux activity in carbenicillin (CAR)-resistant Gram-negative bacteria, potentially reversing resistance to CAR .

- Mitochondrial Studies: this compound is used to induce mitochondrial dysfunction . It can reduce ATP content and increase reactive oxygen species levels in oocytes . this compound treatment can also induce mitochondrial biogenesis and degradation when mitochondria are damaged .

- Cancer Research: this compound is associated with Comprehensive Community Cancer Programs .

- Anti-CCP Antibody Detection: Modified CCP antigens are used to prepare anti-CCP antibody detection reagents .

Case Studies

- Colistin Resistance: A study showed that the addition of this compound reversed resistance to CST in 44 Enterobacteriaceae isolates . The mean minimum inhibitory concentration (MIC) fold change for CST post-CCCP was 193.12 .

- Mitochondrial Function in Oocytes: this compound treatment reduced ATP content in oocytes to one-third of the level measured in untreated oocytes and increased reactive oxygen species content by 1.49-fold .

Data Table

Mécanisme D'action

Carbonyl cyanide m-chlorophenyl hydrazone acts as an ionophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain. This action reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production. The compound essentially disrupts the proton motive force across the mitochondrial membrane, affecting cellular energy metabolism .

Comparaison Avec Des Composés Similaires

La cyanure de carbonyl-m-chlorophénylhydrazone est souvent comparée à d'autres composés similaires, tels que la cyanure de carbonyl-p-trifluorométhoxyphénylhydrazone (FCCP). Les deux composés agissent comme des protonophores et des découplants de la phosphorylation oxydative, mais la cyanure de carbonyl-m-chlorophénylhydrazone est unique dans ses effets spécifiques sur la fonction mitochondriale et son utilisation dans l'étude de la mitophagie .

Des composés similaires comprennent :

- Cyanure de carbonyl-p-trifluorométhoxyphénylhydrazone (FCCP)

- 2,4-Dinitrophénol (DNP)

- Bleu de bromothymol

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs applications spécifiques et leurs effets sur les processus cellulaires .

Activité Biologique

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a well-known protonophore that plays a significant role in mitochondrial physiology and cellular metabolism. Its primary function is to uncouple oxidative phosphorylation by disrupting the mitochondrial membrane potential, leading to a series of biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for research and therapeutic applications.

This compound functions as a protonophore, facilitating the transport of protons across the mitochondrial inner membrane. This action disrupts the proton gradient necessary for ATP synthesis, effectively uncoupling oxidative phosphorylation. The consequences include:

- Depolarization of Mitochondrial Membranes : this compound induces a decrease in mitochondrial membrane potential, which is crucial for ATP production .

- Increased Membrane Permeability : By altering the transmembrane electrochemical gradient, this compound enhances membrane permeability, impacting various cellular processes .

1. Mitochondrial Dynamics and Mitophagy

This compound has been extensively studied for its role in mitophagy, the selective degradation of damaged mitochondria. Research indicates that:

- Induction of PINK1/PRKN-Dependent Mitophagy : In vitro studies show that this compound can activate PINK1 accumulation at depolarized mitochondria, which is essential for subsequent recruitment of Parkin (PRKN) and ubiquitin-mediated degradation of mitochondrial proteins .

- Concentration-Dependent Effects : The concentration of this compound significantly affects its ability to induce mitophagy. Lower concentrations (1 μM) can be effective in media with reduced fetal bovine serum (FBS), while higher concentrations (>10 μM) are typically required in standard media .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against non-tuberculous mycobacteria (NTM). Key findings include:

- Bactericidal Activity : Studies demonstrate that this compound has strong intracellular bactericidal activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MICs) ranging from 0.47 μg/mL to 3.75 μg/mL .

- Mechanism Against Antibiotic Resistance : this compound can reverse antibiotic resistance in Gram-negative bacteria by reducing efflux pump activity, thereby enhancing the efficacy of β-lactam antibiotics .

Case Study 1: Mitophagy Activation

A study investigated the effects of this compound on SHSY5Y cells under varying FBS concentrations. The results indicated that:

- Mitophagy Activation : In FBS-free media, 1 μM this compound effectively induced mitophagy, evidenced by increased PINK1 accumulation and degradation of mitofusin-2 .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial effects of this compound revealed:

- Activity Spectrum : this compound demonstrated excellent activity against various rapidly growing mycobacterial species, with MICs showing significant bactericidal rates comparable to established antibiotics like clarithromycin .

Data Tables

| Study | Cell Type/Organism | Concentration Range | Key Findings |

|---|---|---|---|

| Mitophagy Activation | SHSY5Y Cells | 1 μM - 10 μM | Induced PINK1 accumulation; enhanced mitophagy |

| Antimicrobial Activity | Mycobacterium abscessus | 0.47 μg/mL - 3.75 μg/mL | Strong intracellular bactericidal activity |

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTJLJZQQFGTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040990 | |

| Record name | Carbonyl cyanide chlorophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystals; [MSDSonline] | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000567 [mmHg] | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-60-2 | |

| Record name | Carbonyl cyanide (m-chlorophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cccp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl cyanide chlorophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-chlorophenyl)hydrazono]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4NW27CG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CCCP exert its effects on mitochondria?

A1: this compound acts as a protonophore, shuttling protons across the mitochondrial inner membrane and disrupting the proton gradient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, increased oxygen consumption, and depolarization of the mitochondrial membrane potential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of this compound-induced mitochondrial uncoupling?

A2: this compound-induced mitochondrial uncoupling can trigger various downstream effects, including:

- Increased reactive oxygen species (ROS) production: Depletion of ATP and disruption of mitochondrial membrane potential can lead to increased ROS generation. [, , , ]

- Activation of cellular stress responses: this compound can induce mitophagy (selective degradation of mitochondria), mitochondrial biogenesis, and activation of the ubiquitin proteasome system. [, , , ]

- Induction of cell death: Depending on the cell type and concentration of this compound, it can induce both necrotic and apoptotic cell death pathways. [, , ]

- Alteration of intracellular calcium signaling: this compound can cause an increase in cytosolic calcium concentration, potentially through the release of calcium from mitochondria. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H5ClN4, and its molecular weight is 232.62 g/mol.

Q4: Does this compound affect the integrity of cellular membranes?

A4: this compound is a lipophilic compound and can readily cross cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it primarily targets the mitochondrial inner membrane, it can also affect other cellular membranes, including lysosomal membranes, potentially interfering with their function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.